Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Scientific Research Applications
Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with ethylating agents under controlled conditions. One common method involves the use of potassium carbonate (K₂CO₃) and dimethyl (1-diazo-2-oxopropyl)phosphonate in methanol at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Tert-butyl 3-ethyl-3-carboxylazetidine-1-carboxylate.
Reduction: Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
Substitution: Various tert-butyl 3-substituted-3-formylazetidine-1-carboxylates depending on the substituent used.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate is primarily related to its ability to interact with biological molecules through its formyl and ethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-formylazetidine-1-carboxylate
- Tert-butyl 3-ethynylazetidine-1-carboxylate
- Tert-butyl 3-hydroxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate is unique due to the presence of both an ethyl and a formyl group on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROWGJWKJHHJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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